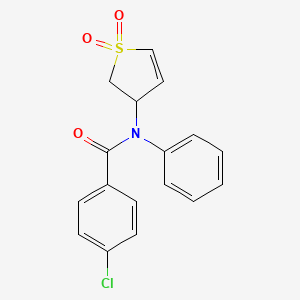

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide

Description

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-14-8-6-13(7-9-14)17(20)19(15-4-2-1-3-5-15)16-10-11-23(21,22)12-16/h1-11,16H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZCQMAAZRWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303094-04-4 | |

| Record name | 4-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-N-PHENYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of 2,3-Dihydrothiophene to Sulfone

The dihydrothiophene sulfone moiety is synthesized via oxidation of 2,3-dihydrothiophene. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA).

Table 1: Oxidation Conditions for Sulfone Formation

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,3-Dihydrothiophene | H₂O₂ (30%) | Acetic Acid | 60 | 85–92 |

| 2,3-Dihydrothiophene | mCPBA | Dichloromethane | 25 | 78–88 |

Coupling of 4-Chlorobenzoyl Chloride with the Secondary Amine

Acylation via Acid Chloride

The most direct route involves reacting 4-chlorobenzoyl chloride with the secondary amine in the presence of a base to scavenge HCl.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Base : Triethylamine (TEA) or pyridine.

- Temperature : 0°C to room temperature, 4–6 hours.

Mechanistic Insights :

- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the acid chloride.

- Departure of Chloride : Formation of the amide bond with concurrent release of HCl.

- Tautomerization : Stabilization of the amide via resonance, as observed in N-phenylbenzamide syntheses.

Table 2: Acylation Optimization Parameters

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | THF | 70 | 4 | 82–90 |

| Pyridine | DCM | 25 | 6 | 75–85 |

Alternative Route: Thiourea Rearrangement

Adapting the method from Indah Purnamasari et al., 1,3-diphenylthiourea derivatives can be rearranged to form N-phenylbenzamides. For the target compound, a custom thiourea intermediate bearing the sulfonated thienyl group is required.

Steps :

- Thiourea Synthesis : React 4-chlorobenzoyl chloride with 1,3-diphenylthiourea in THF.

- Rearrangement : Heat under reflux to induce imino alcohol-amide tautomerism.

- Byproduct Removal : Phenylisothiocyanate is eliminated during workup.

Yield : 40–60% (estimated from analogous reactions).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Challenges

| Method | Advantages | Challenges | Yield Range (%) |

|---|---|---|---|

| Acid Chloride Acylation | High yields, straightforward procedure | Requires pure secondary amine intermediate | 75–90 |

| Thiourea Rearrangement | Avoids handling sensitive acid chlorides | Low yields, complex intermediate synthesis | 40–60 |

| Buchwald-Hartwig | Direct C–N bond formation | Costly catalysts, stringent conditions | 55–68 |

Purification and Characterization

- Recrystallization : Hot ethanol or aqueous ethanol mixtures yield crystalline products.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2).

- Spectroscopic Data :

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated systems are recommended to enhance reproducibility. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The thienyl group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The presence of the chloro and dioxido groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that may lead to the formation of biologically active derivatives .

2. Anti-inflammatory and Anticancer Properties

The structural characteristics of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide suggest potential anti-inflammatory and anticancer activities. While detailed studies are still required to elucidate these effects fully, initial findings point towards its ability to inhibit cancer cell proliferation and reduce inflammation .

Potential Applications in Material Science

Beyond biological applications, this compound may also find uses in material science due to its unique chemical properties. Its ability to form stable complexes with metals could be explored for applications in catalysis or as a precursor for novel materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The target compound belongs to the N-phenylbenzamide family, which exhibits diverse pharmacological and material science applications. Below is a comparative analysis with key structural analogs:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity

- Anti-Viral Activity: Compound 1e () demonstrates potent anti-EV71 activity due to its 3-amino-4-methoxy substitution, which likely enhances target binding. The target compound lacks these groups, suggesting divergent bioactivity.

- Cytotoxicity : The low cytotoxicity of 1e (TC₅₀ = 620 μM) contrasts with pirodavir (TC₅₀ = 31 μM), highlighting the safety profile of certain benzamides .

Role of the Sulfone Group

The 1,1-dioxido-dihydrothiophene ring in the target compound and its 4-methylphenyl analog () introduces polarity and rigidity compared to non-sulfonated analogs like 3-chloro-N-phenyl-phthalimide . This may improve aqueous solubility and receptor affinity.

Biological Activity

4-Chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

- SMILES : C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

- InChI : InChI=1S/C17H14ClNO3S/c18-14-8-6-13(7-9-14)17(20)19(15-4-2-1-3-5-15)16-10-11-23(21,22)12-16/h1-11,16H,12H2

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 348.04558 | 175.2 |

| [M+Na]+ | 370.02752 | 188.8 |

| [M+NH4]+ | 365.07212 | 185.2 |

| [M+K]+ | 386.00146 | 179.2 |

| [M-H]- | 346.03102 | 181.2 |

Biological Activity Overview

Research into the biological activity of this compound has been limited but suggests potential applications in cancer therapy and other therapeutic areas.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. While specific data on the compound is sparse, related compounds with similar structures have shown promising results:

- RET Kinase Inhibition : A related study highlighted that novel benzamide derivatives were designed and evaluated as RET kinase inhibitors for cancer therapy, showing moderate to high potency against cancer cell lines .

Although direct studies on the mechanism of action of this compound are lacking, the presence of the thiophene ring and chloro substituents in similar compounds often leads to interactions with various biological targets such as kinases and enzymes involved in cancer progression.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are not available, related research provides insights into its potential:

- Benzamide Derivatives : A study on benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors, indicating a pathway for further exploration of similar compounds .

- Thiadiazole Compounds : Research on thiadiazole derivatives has shown anticancer activity against various cell lines (e.g., MCF-7), suggesting that structural analogs may exhibit similar properties .

Q & A

Q. What are the key structural features and molecular descriptors of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide?

Methodological Answer: The compound features a benzamide core substituted with a chlorine atom at the para position, a phenyl group, and a 1,1-dioxido-2,3-dihydrothiophene moiety. Key descriptors include:

- Molecular formula : C₁₈H₁₆ClNO₃S (calculated from SMILES in ).

- Hydrogen-bond acceptors/donors : 3 acceptors (carbonyl O, two sulfonyl O atoms) and 1 donor (NH).

- Rotatable bonds : 4, influencing conformational flexibility .

- X-ray crystallography data : Dihedral angles between aromatic rings (e.g., 67.8° between benzamide and thiophene rings) confirm steric interactions .

Q. What standard synthetic routes are employed for this compound?

Methodological Answer: Synthesis typically involves:

Coupling reactions : Amide bond formation between 4-chlorobenzoyl chloride and the amine group of the dihydrothiophene derivative under anhydrous conditions (e.g., THF, 0°C to RT) .

Sulfonation : Oxidation of the thiophene ring to the sulfone using H₂O₂ or mCPBA in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers optimize reaction yields in moisture-sensitive synthetic steps?

Methodological Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes for steps involving hygroscopic intermediates (e.g., sulfonation) .

- Drying agents : Pre-treat solvents with molecular sieves (3Å) and reagents with anhydrous MgSO₄.

- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing side-product formation .

- Real-time monitoring : Use FT-IR to track sulfone formation (peak at ~1300 cm⁻¹ for S=O stretch) .

Q. What analytical strategies resolve contradictions in NMR data due to dynamic rotational isomerism?

Methodological Answer:

- Variable-temperature NMR : Conduct experiments at −40°C to slow bond rotation, splitting singlets into doublets (e.g., for amide protons) .

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., confirming the sulfone group’s equatorial position) .

- 2D NMR (COSY, NOESY) : Identify through-space couplings between the phenyl and thiophene rings to confirm spatial proximity .

Q. What in silico methods predict the compound’s pharmacokinetic properties and target engagement?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with bacterial PPTase enzymes (targets suggested in ). Key residues: Arg²³⁷ (hydrogen bonding with sulfone) .

- ADMET prediction : SwissADME calculates:

- MD simulations : GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes (RMSD < 2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay standardization : Re-test potency using uniform protocols (e.g., MIC assays against S. aureus ATCC 29213 with 18–24h incubation) .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed amide bonds in PBS buffer) that may explain reduced activity in certain conditions .

- Structural analogs : Compare with N-arylbenzamide derivatives (e.g., 4-nitro analogs in ) to isolate electronic effects of the chloro substituent .

Experimental Design Considerations

Q. How to design SAR studies for optimizing antibacterial activity?

Methodological Answer:

- Scaffold modifications :

- High-throughput screening : Use 96-well plates with resazurin-based viability assays (IC₅₀ determination in triplicate) .

- Resistance studies : Serial passage assays (10 cycles) monitor mutation rates in target enzymes (e.g., PPTase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.